molecular formula C20H23N3O2 B11975835 N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide CAS No. 303083-62-7

N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide

Cat. No.: B11975835
CAS No.: 303083-62-7
M. Wt: 337.4 g/mol
InChI Key: WYULDXPDUKPZQV-CJLVFECKSA-N
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Description

N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amide, a hydrazone, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide typically involves multiple steps. One common method starts with the reaction of 3-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine derivative.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Hydrazine derivatives with reduced hydrazone groups.

    Substitution: Substituted aromatic compounds with various functional groups attached to the aromatic rings.

Scientific Research Applications

N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methylphenyl)-4-(2-(1-phenylethylidene)hydrazino)-4-oxobutanamide
  • N-(4-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide

Uniqueness

N-(3-Methylphenyl)-4-(2-(1-(4-methylphenyl)ethylidene)hydrazino)-4-oxobutanamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both hydrazone and amide functional groups

Properties

CAS No.

303083-62-7

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-1-(4-methylphenyl)ethylideneamino]butanediamide

InChI

InChI=1S/C20H23N3O2/c1-14-7-9-17(10-8-14)16(3)22-23-20(25)12-11-19(24)21-18-6-4-5-15(2)13-18/h4-10,13H,11-12H2,1-3H3,(H,21,24)(H,23,25)/b22-16+

InChI Key

WYULDXPDUKPZQV-CJLVFECKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CCC(=O)NC2=CC=CC(=C2)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CCC(=O)NC2=CC=CC(=C2)C)C

Origin of Product

United States

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